molecular formula C33H37N5O3 B6462875 3-{2-[4-(2-{3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-oxoethyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 2548975-83-1

3-{2-[4-(2-{3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-oxoethyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B6462875
CAS No.: 2548975-83-1
M. Wt: 551.7 g/mol
InChI Key: IWEDPSTWBFXIDB-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic architecture combining a 3-benzyl-3,8-diazabicyclo[3.2.1]octane core, a piperazine-ethyl linker, and a 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione moiety.

Properties

IUPAC Name

2-[2-[4-[2-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O3/c39-30(38-26-12-13-27(38)22-36(21-26)20-24-6-2-1-3-7-24)23-35-16-14-34(15-17-35)18-19-37-32(40)28-10-4-8-25-9-5-11-29(31(25)28)33(37)41/h1-11,26-27H,12-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDPSTWBFXIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Diazabicyclo[3.2.1]octane Moieties

  • 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (C20H20N2O2, 320.39 g/mol): This compound shares the diazabicyclo[3.2.1]octane core with the target molecule but lacks the piperazine-ethyl linker and azatricyclic system. Its dual benzyl groups increase steric bulk, which may reduce solubility compared to the mono-benzyl substitution in the target compound .
  • 3-[2-Hydroxy-3-(1-piperidinyl)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione :
    The hydroxypropyl-piperidinyl side chain here introduces polarity, contrasting with the target compound’s piperazine-ethyl linker. The trimethyl groups on the bicyclo system likely enhance metabolic stability but reduce conformational flexibility .

Piperazine-Containing Derivatives

  • 8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3.2.4]thiazin-3-ones: Synthesized via piperidine-mediated reactions (), these compounds feature piperazine-like linkers but incorporate oxadiazolo-thiazinone rings instead of azatricyclic systems. The halogen substituents (e.g., Cl, Br) improve electrophilic reactivity, which may enhance covalent binding to targets compared to the non-halogenated target compound .

Spiro and Azaspiro Derivatives

  • 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones: These spiro compounds () share the dione functionality and nitrogen heterocycles with the target molecule.
  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This spirodecanone derivative () demonstrates that substitutions on the piperidine ring (e.g., anilino groups) significantly modulate receptor affinity. The target compound’s benzyl group may similarly influence binding to opioid or serotonin receptors, though its larger size could limit selectivity .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility Trends
Target Compound C₃₄H₃₈N₆O₃ (estimated) ~602.7 Benzyl-diazabicyclo[3.2.1]octane, azatricyclo Moderate (lipophilic core)
3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane C₂₀H₂₀N₂O₂ 320.39 Dual benzyl, dione Low (high steric hindrance)
8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane C₂₁H₂₅N₃O₃ 367.45 Spirodecane, dimethylaminophenyl Moderate (polar amine)

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